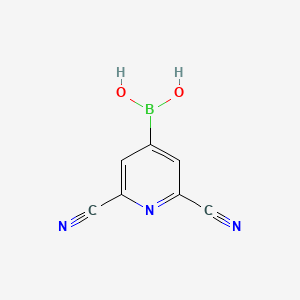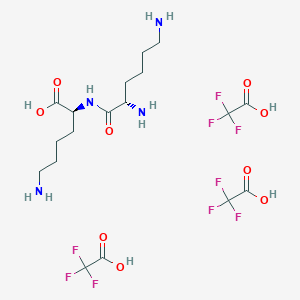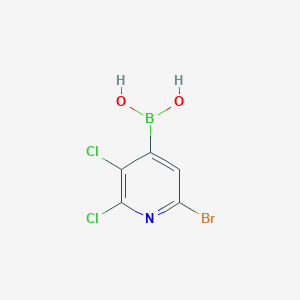
6-Chloro-1H-indazole-4-boronic acid
Descripción general
Descripción
6-Chloro-1H-indazole-4-boronic acid, also known as 6-CIBA, is a boronic acid derivative of the indazole family. It is a versatile molecule used in various scientific research applications, including inorganic chemistry, organic chemistry, and biochemistry. 6-CIBA has been extensively studied due to its wide range of biological activities and its ability to act as a ligand or catalyst in chemical reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
6-Chloro-1H-indazole-4-boronic acid serves as a valuable building block in the synthesis of biologically active compounds. Researchers have explored its potential in creating:
- HIV Protease Inhibitors : The indazole fragment has been investigated for its role in designing antiviral agents .
- mTOR Inhibitors : These compounds target the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and proliferation. 6-Chloro-1H-indazole-4-boronic acid derivatives may contribute to novel mTOR inhibitors for cancer treatment .
Chemical Biology and Enzyme Inhibition
- Farnesyl Pyrophosphate Synthase (FPPS) Inhibitors : FPPS is an enzyme involved in the mevalonate pathway, essential for the biosynthesis of isoprenoids. Researchers have explored 6-Chloro-1H-indazole-4-boronic acid derivatives as potential inhibitors of FPPS .
Organic Synthesis and Methodology
- Thieno[3,2-d]pyrimidine Synthesis : Researchers have used this compound as a precursor for the preparation of thieno[3,2-d]pyrimidines, which have applications in kinase inhibition .
- Diazabicycloheptane Synthesis : 6-Chloro-1H-indazole-4-boronic acid derivatives have been employed in the synthesis of diazabicycloheptanes, which can affect α7 neuronal nicotinic receptors .
Materials Science and Advanced Battery Research
- Advanced Battery Science : Researchers explore the use of boronic acid derivatives in battery materials. While specific applications are still emerging, the unique properties of 6-Chloro-1H-indazole-4-boronic acid may contribute to innovative battery technologies .
Mecanismo De Acción
Target of Action
6-Chloro-1H-indazole-4-boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound’s primary targets are the organic groups participating in this reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as 6-Chloro-1H-indazole-4-boronic acid, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 6-Chloro-1H-indazole-4-boronic acid . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, which can be used in a wide range of applications .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable and readily prepared
Result of Action
The primary result of the action of 6-Chloro-1H-indazole-4-boronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds . .
Action Environment
The action, efficacy, and stability of 6-Chloro-1H-indazole-4-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions, such as temperature and pH, could potentially impact the action of 6-Chloro-1H-indazole-4-boronic acid. Additionally, the presence of other substances, such as transition metals, could also affect the compound’s action .
Propiedades
IUPAC Name |
(6-chloro-1H-indazol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClN2O2/c9-4-1-6(8(12)13)5-3-10-11-7(5)2-4/h1-3,12-13H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHIOJCHLQACKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1C=NN2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262538 | |
| Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1H-indazole-4-boronic acid | |
CAS RN |
2121512-04-5 | |
| Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)











